molecular formula C10H10BNO2 B11907486 1-Aminonaphthalene-2-boronic acid

1-Aminonaphthalene-2-boronic acid

Cat. No.: B11907486
M. Wt: 187.00 g/mol
InChI Key: UCHWAGAUYACMBJ-UHFFFAOYSA-N
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Description

1-Aminonaphthalene-2-boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of an amino group attached to the naphthalene ring and a boronic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-2-boronic acid can be synthesized through several methods. One common approach involves the borylation of 1-aminonaphthalene using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and can be carried out in a solvent such as tetrahydrofuran. The reaction is as follows: [ \text{1-Aminonaphthalene} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Aminonaphthalene-2-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 1-Naphthol derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

1-Aminonaphthalene-2-boronic acid has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound is used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product. The amino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

    1-Naphthylboronic Acid: Lacks the amino group, making it less versatile in certain reactions.

    2-Aminophenylboronic Acid: Contains an amino group but has a different aromatic structure, leading to different reactivity and applications.

    Phenylboronic Acid: A simpler structure with a single aromatic ring, used in similar coupling reactions but with different properties.

Uniqueness: 1-Aminonaphthalene-2-boronic acid is unique due to the presence of both an amino group and a boronic acid group on the naphthalene ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(1-aminonaphthalen-2-yl)boronic acid

InChI

InChI=1S/C10H10BNO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H,12H2

InChI Key

UCHWAGAUYACMBJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=CC=CC=C2C=C1)N)(O)O

Origin of Product

United States

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